6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolopyridine core with chlorine and iodine substituents at positions 6 and 3, respectively. The iodine atom at position 3 serves as a reactive site for further functionalization, while the chlorine at position 6 may modulate electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSLJIBVDEWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthetic approach to 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves:
- Starting from a commercially available or readily synthesized pyrrolo[3,2-b]pyridine or related azaindole derivative.
- Selective electrophilic iodination at the C3 position.
- Introduction of the chlorine substituent at the C6 position, either by direct halogenation or via precursor modification.
- Use of halogenation reagents such as N-iodosuccinimide (NIS) for iodination.
- Control of reaction conditions to favor regioselectivity and high yields.
This approach leverages the differential reactivity of halogen atoms in cross-coupling reactions and the inherent electronic properties of the pyrrolo[3,2-b]pyridine system.
Detailed Preparation Procedure
Electrophilic Iodination at C3
- Starting Material: 7-azaindole or pyrrolo[3,2-b]pyridine derivatives.
- Reagents: N-iodosuccinimide (NIS) as the iodinating agent.
- Conditions: Reaction typically carried out in dichloromethane (DCM) at room temperature with a base such as potassium hydroxide (KOH) to facilitate selective iodination.
- Outcome: High regioselectivity for C3 iodination with yields reported up to 95%.
This step is critical for introducing the iodine atom at the 3-position, exploiting the electrophilic nature of NIS and the nucleophilicity of the pyrrole ring in the heterocycle.
Oxidation and Functional Group Interconversion
- Oxidative steps may be involved to prepare intermediates for cyclization or further functionalization.
- For example, oxidation of iodinated intermediates with meta-chloroperbenzoic acid (mCPBA) can be employed to form N-oxides, which serve as key intermediates in ring closure or further substitution.
Representative Synthetic Route (Based on Literature)
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 7-azaindole | N-iodosuccinimide (1 equiv), KOH (0.5 equiv), DCM, RT | 3-iodo-7-azaindole | ~95% yield; selective C3 iodination |
| 2 | 3-iodo-7-azaindole | mCPBA (oxidant), Et2O, RT | N-oxide intermediate | Moderate yield (~57%) |
| 3 | N-oxide intermediate | Cyclization conditions (acidic or reductive) | This compound | Final product |
This route emphasizes the importance of selective halogenation and controlled oxidation to achieve the target compound.
Optimization and Reaction Conditions
- Solvent Choice: Polar aprotic solvents like dichloromethane and ethyl ether are preferred for halogenation steps to enhance reagent solubility and control reactivity.
- Temperature Control: Maintaining low to moderate temperatures (0–25°C) during iodination minimizes side reactions such as dehalogenation or over-iodination.
- Base Use: Mild bases (e.g., KOH) facilitate electrophilic substitution without degrading the heterocyclic core.
- Purification: Silica gel chromatography with mixtures of n-hexane and ethyl acetate is effective for isolating pure compounds.
- Microwave-Assisted Reactions: For cross-coupling steps, microwave irradiation at controlled temperatures (e.g., 85–125°C) can accelerate reactions and improve yields.
Challenges and Solutions in Synthesis
| Challenge | Cause | Solution/Strategy |
|---|---|---|
| Low iodination yield (<50%) | Poor solubility of iodine reagents or side reactions | Use DMF as solvent, optimize temperature to 0–25°C |
| Dehalogenation during purification | Harsh chromatographic conditions | Use mild eluents, minimize exposure to light and heat |
| Regioselectivity issues | Competing electrophilic sites | Careful control of reagent equivalents and reaction time |
| Stability of product | Hydrolysis or photodegradation | Store in amber vials at 2–8°C, maintain pH 6–8 in solutions |
Characterization Post-Synthesis
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or LC-MS verify molecular weight and detect impurities.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for research-grade material.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|
| C3 Iodination | N-iodosuccinimide, KOH, DCM, RT | Selective electrophilic iodination | 90–95 |
| Oxidation to N-oxide | mCPBA, Et2O, RT | Intermediate formation for cyclization | ~57 |
| Cyclization/Functionalization | Acidic or reductive conditions | Formation of pyrrolo[3,2-b]pyridine core | Variable |
| Purification | Silica gel chromatography (n-hexane/ethyl acetate) | Avoid decomposition | — |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibitors
One of the primary applications of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. The compound serves as a scaffold for designing inhibitors that target specific kinases implicated in various diseases, particularly cancer. For instance, derivatives of this compound have shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. A study demonstrated that certain derivatives exhibited IC50 values as low as 7 nM against FGFR1, indicating potent activity against cancer cell proliferation and migration .
Targeting Cancer Pathways
The compound's mechanism of action involves binding to the active sites of kinases, thereby inhibiting their activity and disrupting cancer-related signaling pathways. This targeted approach is beneficial for developing therapies with fewer side effects compared to traditional chemotherapy .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its halogen substituents (chlorine and iodine) allow for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. This versatility makes it a valuable component in the synthesis of pharmaceuticals and other biologically active compounds .
Reactions and Derivatives
The compound can undergo several chemical reactions:
- Nucleophilic Substitution: The chlorine and iodine atoms can be replaced with other nucleophiles to create new derivatives.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura reactions to form complex structures.
- Oxidation and Reduction: The compound can also be oxidized or reduced to yield different derivatives suitable for specific applications .
Material Science
Development of Novel Materials
Beyond medicinal uses, this compound has potential applications in material science. Its unique electronic properties make it suitable for developing novel materials with specific functionalities, such as organic semiconductors or sensors . Research is ongoing to explore its utility in creating materials that can respond to environmental stimuli or enhance electronic performance.
Summary of Key Findings
Case Studies
-
Fibroblast Growth Factor Receptor Inhibition
A study focused on synthesizing various derivatives from this compound to evaluate their inhibitory effects on FGFRs. One derivative demonstrated significant inhibition of breast cancer cell lines, highlighting the compound's therapeutic potential in oncology . -
Synthesis of Complex Organic Molecules
Researchers utilized this compound as a precursor for synthesizing a range of pyrrolopyridine derivatives through nucleophilic substitution and coupling reactions. These derivatives were characterized for their biological activities, showcasing the compound's utility in drug discovery .
Mechanism of Action
The mechanism by which 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Substituents: The iodine in this compound enhances reactivity in cross-coupling reactions compared to bromo or chloro analogues (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) .
Ring Isomerism :
Functional Groups :
Biological Activity
6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: CHClIN
Molecular Weight: 253.48 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, which are crucial for various signaling pathways related to cell proliferation and survival. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, one study reported IC values ranging from 0.12 to 0.21 μM against these cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that pyrrolo[3,2-b]pyridine derivatives can exhibit activity against various pathogens, although specific data on this compound remain limited .
Other Biological Activities
Additionally, this compound may possess analgesic and anti-inflammatory properties. Research into related pyrrolopyridine derivatives indicates potential efficacy in treating diseases of the nervous and immune systems .
Research Findings and Case Studies
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, and what key reaction conditions are involved?
- Methodology : The synthesis often involves cyclization reactions and condensation processes. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) can yield pyrrolo[3,2-b]pyridine scaffolds. Halogenation steps (e.g., iodination) may employ reagents like Selectfluor® or iodine sources under controlled temperatures (70°C) in solvents such as acetonitrile or ethanol . Optimizing stoichiometry and reaction time is critical to avoid byproducts.
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodology :
- NMR : Key peaks include aromatic protons (e.g., δ 7.23–8.21 ppm for pyrrole and pyridine protons) and NH signals (δ ~11.8 ppm). -NMR may confirm fluorinated intermediates .
- HRMS : High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]) with deviations < 0.3 ppm .
- X-ray crystallography : Used for unambiguous structural confirmation, as seen in related halogenated pyridines .
Q. What biological activities have been reported for pyrrolo[3,2-b]pyridine derivatives, and how are these evaluated?
- Methodology : Derivatives exhibit antitumor, antiviral, and antimycobacterial activities. In vitro assays include:
- Antitumor : Cell viability assays (e.g., MTT) against cancer cell lines.
- Antiviral : Inhibition of viral replication in plaque reduction assays.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
Advanced Research Questions
Q. How can regioselectivity challenges in the halogenation of pyrrolo[3,2-b]pyridine derivatives be addressed?
- Methodology :
- Directing groups : Use protecting groups (e.g., Boc) to steer halogenation to specific positions.
- Catalysis : Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., SnCl) enhance selectivity, as seen in quinoline syntheses .
- Computational modeling : DFT studies predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. What strategies are employed to enhance the solubility and bioavailability of halogenated pyrrolo[3,2-b]pyridines?
- Methodology :
- Pro-drug approaches : Introduce hydrolyzable esters or amides.
- PEGylation : Attach polyethylene glycol chains to improve hydrophilicity.
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?
- Methodology :
- DFT calculations : Predict HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to guide functionalization.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonds) in crystal structures .
Q. What are the common pitfalls in the multi-step synthesis of iodo-substituted pyrrolo[3,2-b]pyridines, and how can yields be optimized?
- Methodology :
- Low yields : Often due to steric hindrance or competing side reactions. Mitigate by:
- Using excess halogenating agents (e.g., 1.5 eq. Selectfluor®) .
- Optimizing solvent polarity (e.g., dioxane/water mixtures for Suzuki couplings) .
- Purification : Employ gradient column chromatography (DCM/EA mixtures) or recrystallization .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated pyrrolo[3,2-b]pyridines?
- Analysis : Variations in yields (e.g., 29% in fluorination vs. higher yields in iodination) may arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
